molecular formula C7H14N2O3 B148547 3-(4-Hydroxypiperazin-1-YL)propanoic acid CAS No. 137309-43-4

3-(4-Hydroxypiperazin-1-YL)propanoic acid

Cat. No. B148547
M. Wt: 174.2 g/mol
InChI Key: HMIXXQFRUIZDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxypiperazin-1-YL)propanoic acid, also known as HOPA, is an amino acid derivative that has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile compound that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.

Mechanism Of Action

The exact mechanism of action of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain. 3-(4-Hydroxypiperazin-1-YL)propanoic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Biochemical And Physiological Effects

3-(4-Hydroxypiperazin-1-YL)propanoic acid exhibits a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. 3-(4-Hydroxypiperazin-1-YL)propanoic acid also exhibits anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, 3-(4-Hydroxypiperazin-1-YL)propanoic acid has been shown to have antitumor effects, which may make it useful in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is its versatility. It exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents. Additionally, 3-(4-Hydroxypiperazin-1-YL)propanoic acid is relatively easy to synthesize, which makes it a readily available compound for laboratory experiments. However, one of the limitations of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is its lack of specificity. It exhibits a wide range of effects, which may make it difficult to develop drugs that target specific pathways.

Future Directions

There are several future directions for research on 3-(4-Hydroxypiperazin-1-YL)propanoic acid. One area of interest is the development of novel drugs based on 3-(4-Hydroxypiperazin-1-YL)propanoic acid. Researchers are investigating the use of 3-(4-Hydroxypiperazin-1-YL)propanoic acid as a building block in the synthesis of new drugs that exhibit specific biological activities. Another area of interest is the investigation of the mechanism of action of 3-(4-Hydroxypiperazin-1-YL)propanoic acid. Researchers are working to better understand how 3-(4-Hydroxypiperazin-1-YL)propanoic acid interacts with the GABA receptor and other enzymes in the body. Finally, researchers are investigating the potential use of 3-(4-Hydroxypiperazin-1-YL)propanoic acid in the treatment of various diseases, including epilepsy, chronic pain, and cancer.

Synthesis Methods

3-(4-Hydroxypiperazin-1-YL)propanoic acid can be synthesized through a variety of methods, including the reaction of piperazine with chloroacetic acid, the reaction of piperazine with ethyl chloroacetate, and the reaction of piperazine with 3-chloropropionic acid. The most commonly used method involves the reaction of piperazine with chloroacetic acid in the presence of a base catalyst.

Scientific Research Applications

3-(4-Hydroxypiperazin-1-YL)propanoic acid has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. 3-(4-Hydroxypiperazin-1-YL)propanoic acid has also been investigated for its potential use as a building block in the synthesis of novel drugs.

properties

CAS RN

137309-43-4

Product Name

3-(4-Hydroxypiperazin-1-YL)propanoic acid

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

3-(4-hydroxypiperazin-1-yl)propanoic acid

InChI

InChI=1S/C7H14N2O3/c10-7(11)1-2-8-3-5-9(12)6-4-8/h12H,1-6H2,(H,10,11)

InChI Key

HMIXXQFRUIZDTG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)O)O

Canonical SMILES

C1CN(CCN1CCC(=O)O)O

Origin of Product

United States

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